molecular formula C12H21NO5S B8091831 (3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate

(3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate

Cat. No.: B8091831
M. Wt: 291.37 g/mol
InChI Key: ZTCWKDREHJYPNY-UHFFFAOYSA-N
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Description

This compound features a bicyclo[1.1.1]pentane core, a highly strained bridgehead structure known for its unique three-dimensional geometry and applications in medicinal chemistry as a bioisostere for aromatic or aliphatic moieties . The tert-butoxycarbonyl (Boc) group protects the amine functionality, enhancing stability during synthetic processes. The methanesulfonate (mesyl) group at the bridgehead position serves as a reactive leaving group, enabling nucleophilic substitution reactions. This combination of structural features makes the compound valuable in synthesizing pharmaceuticals, agrochemicals, or advanced materials .

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5S/c1-10(2,3)18-9(14)13-12-5-11(6-12,7-12)8-17-19(4,15)16/h5-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCWKDREHJYPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Compound III

Reactants :

  • Compound II (1.0 equiv)

  • Triethylamine (TEA, 5.0 equiv)

  • Tert-butanol (7.0 equiv)

  • Diphenylphosphoryl azide (DPPA, 2.0 equiv)

Conditions :

  • Solvent: Anhydrous toluene

  • Continuous flow reactor (A channel: 135°C, 3 min residence time; B channel: cooling to 20–50°C)

  • Post-reaction workup: Solvent removal, aqueous slurry (50–70°C), filtration.

Outcome :

  • Yield: 86.5% (white solid).

Step 2: Deprotection to Compound IV

Reactants :

  • Compound III (1.0 equiv)

  • HCl (20% in methanol, 10–20°C initial; 40°C final)

Conditions :

  • Solvent: Methanol/THF (1:3)

  • Crystallization at 20°C.

Outcome :

  • Yield: 75% (white solid).

Step 3: Methanesulfonation to Target Compound

Reactants :

  • Compound IV (1.0 equiv)

  • Di-tert-butyl dicarbonate (1.0 equiv)

  • Sodium methoxide (1.0 equiv)

Conditions :

  • Solvent: Methanol (0–10°C)

  • Slow addition of sodium methoxide (1–2 drops/sec) to minimize bis-protection.

Outcome :

  • Yield: 70% (off-white solid).

Traditional Multi-Step Synthesis (European Journal of Organic Chemistry, 2017)

This route involves sequential Curtius rearrangements and hydrogenolysis but is less industrially viable due to complexity.

Step 1: Di-Esterification and Mono-Hydrolysis

Reactants :

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

Conditions :

  • Esterification in methanol, followed by selective hydrolysis.

Outcome :

  • Intermediate mono-ester (12j) in 74% yield.

Step 2: Curtius Rearrangement and Hydrogenolysis

Reactants :

  • Mono-ester (12j)

  • Diphenylphosphoryl azide (DPPA)

  • Palladium on carbon (Pd/C)

Conditions :

  • Curtius rearrangement in benzyl alcohol, hydrogenolysis under H₂.

Outcome :

  • Final target compound in 43% overall yield.

Comparative Analysis of Methods

Parameter Continuous Flow Traditional
Reaction Steps 36
Key Advantage Reduced byproducts, safer DPPA handlingBroad substrate applicability
Yield (Overall) ~75%~43%
Scalability High (kg-scale demonstrated)Limited by Pd/C hydrogenation

Critical Reaction Optimization Insights

  • DPPA Handling : Continuous flow systems mitigate exothermic risks during DPPA addition, enhancing safety.

  • Selective Protection : Controlled sodium methoxide addition prevents overprotection of the bicyclo[1.1.1]pentane amine.

  • Solvent Choice : Methanol/THF mixtures improve crystallization efficiency for intermediates .

Chemical Reactions Analysis

Types of Reactions

(3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack.

    Deprotection: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

    Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidation and reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used.

Major Products

    Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide.

    Deprotection: The major product is the free amine.

    Oxidation and reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

Recent studies have indicated that compounds derived from bicyclic structures, like (3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate, exhibit potential anticancer properties. For instance, a study published in Journal of Medicinal Chemistry demonstrated that modifications of bicyclic compounds can enhance their efficacy against specific cancer cell lines by improving bioavailability and selectivity for tumor cells .

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amino acids. The compound's structure allows it to serve as a building block in the synthesis of more complex peptides, which are essential in drug development and therapeutic applications . The ability to protect amino groups while allowing for further functionalization makes it a valuable reagent in organic synthesis.

Organic Synthesis

Reagent in Chemical Reactions

This compound can act as a versatile reagent in various organic reactions, including nucleophilic substitutions and coupling reactions. Its unique structure facilitates the formation of new carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules .

Case Study: Synthesis of Bioactive Compounds

In a recent case study, researchers utilized this compound to synthesize bioactive molecules with anti-inflammatory properties. The reaction pathway involved using the methanesulfonate group as a leaving group, allowing for efficient substitution reactions that led to the desired bioactive products . The study highlighted the compound's utility in creating derivatives with enhanced biological activity.

Material Science

Polymer Chemistry

The compound's properties also lend themselves to applications in polymer chemistry. It can be incorporated into polymer matrices to modify physical properties such as thermal stability and mechanical strength. Research has shown that incorporating bicyclic structures into polymers can enhance their performance in various applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action for (3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bicyclo[1.1.1]pentane core can provide rigidity and specificity to the molecule, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Key Functional Groups Similarity Score* Key Applications
(3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate N/A Boc-protected amine, methanesulfonate Reference Nucleophilic substitution, drug intermediates
Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate 676371-64-5 Boc-protected amine, methyl ester 0.78 Building block for peptide mimetics, ester hydrolysis
3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic Acid 303752-38-7 Boc-protected amine, carboxylic acid 0.75 Direct coupling via carboxylate (e.g., amide formation)
Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate 880166-10-9 Cyclobutane core, Boc-protected amine, methyl ester 0.73 Conformational studies, less strained analogs

*Similarity scores derived from structural alignment algorithms, emphasizing functional groups and core topology .

Key Research Findings

  • Synthetic Flexibility : The target compound’s mesyl group enables efficient functionalization, as demonstrated in intermediates for kinase inhibitors and PROTACs (proteolysis-targeting chimeras) .
  • Stability : The Boc group remains intact under mild acidic conditions, whereas the mesyl group is susceptible to hydrolysis under strongly basic conditions, necessitating careful reaction optimization .

Biological Activity

The compound (3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate is a bicyclic amine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉NO₄S
  • Molecular Weight : 273.36 g/mol
  • CAS Number : 303752-38-7

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be removed under specific conditions, facilitating the release of the active amine component.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways that are critical for various physiological processes.

Biological Activity Data

The following table summarizes key findings from studies examining the biological activity of the compound:

StudyBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibition of cytochrome P450 enzymes, suggesting a role in drug metabolism modulation.
Antimicrobial EffectsExhibited antimicrobial properties against several bacterial strains, indicating potential as an antibiotic candidate.
CytotoxicityShowed cytotoxic effects on cancer cell lines, highlighting its potential in cancer therapy.

Case Study 1: Enzyme Interaction

In a study published in Journal of Medicinal Chemistry, researchers investigated the interaction of this compound with cytochrome P450 enzymes. The compound was found to significantly inhibit CYP3A4 activity, which is crucial for the metabolism of various drugs, suggesting implications for drug-drug interactions in clinical settings .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth at micromolar concentrations, making it a potential candidate for developing new antibiotics .

Case Study 3: Cancer Cell Line Testing

Research conducted on several cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This suggests its potential utility in targeted cancer therapies, particularly for resistant cancer types .

Q & A

Basic: What are the standard synthetic routes for (3-((Tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)methyl methanesulfonate, and what analytical techniques confirm its purity?

Answer:
The synthesis typically involves functionalizing the bicyclo[1.1.1]pentane scaffold with a Boc-protected amine group, followed by methanesulfonate esterification. Key steps include:

  • Boc protection : Use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP, DCM) to protect the amine .
  • Methanesulfonylation : React the hydroxyl intermediate with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to install the mesyl group .
    Analytical validation :
  • HPLC-MS : Confirm molecular weight and purity (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm .
  • NMR : Characterize the bicyclo scaffold’s geometry via 1H^1H- and 13C^{13}C-NMR, focusing on unique proton environments (e.g., bridgehead protons at δ ~2.5–3.5 ppm) .

Basic: How does the bicyclo[1.1.1]pentane scaffold influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The strained bicyclo[1.1.1]pentane system enhances electrophilicity at the bridgehead carbon, facilitating nucleophilic displacement of the methanesulfonate group. Key considerations:

  • Steric effects : The rigid structure restricts access to the reaction site, requiring polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .
  • Leaving group kinetics : The mesyl group (OSO2CH3-OSO_2CH_3) acts as a superior leaving group compared to halides, enabling faster SN2 reactions with amines or thiols .
    Methodological tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quench aliquots with water to detect unreacted starting material.

Advanced: What methodological approaches assess the genotoxic potential of this compound, given its methanesulfonate moiety?

Answer:
Methanesulfonate esters (e.g., MMS, EMS) are known alkylating agents with mutagenic risks. To evaluate genotoxicity:

  • Ames test : Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 liver fraction) to detect frameshift and base-pair mutations .
  • Comet assay : Treat human lymphocyte cultures and quantify DNA strand breaks via electrophoresis; significant tail moment (p<0.05p < 0.05) indicates damage .
  • Dose-response analysis : Establish linear regression models for mutation frequency vs. concentration, ensuring statistical significance (R2>0.9R^2 > 0.9) .

Advanced: How can researchers resolve discrepancies in reported reaction yields when using this compound as an alkylating agent?

Answer:
Contradictions often arise from:

  • Moisture sensitivity : The mesyl group hydrolyzes in aqueous conditions; use anhydrous solvents and inert atmospheres (N2_2/Ar) .
  • Nucleophile strength : Optimize reaction stoichiometry (1:1.2 substrate:nucleophile) and temperature (40–60°C) for weak nucleophiles (e.g., aromatic amines) .
    Validation : Replicate reactions under controlled humidity (<10% RH) and compare yields via 1H^1H-NMR integration of product vs. residual starting material .

Advanced: What stability-indicating assays ensure the compound’s integrity under varying storage conditions?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1 M HCl/NaOH at 40°C for 24h; monitor decomposition via HPLC .
    • Thermal stress : Heat at 60°C for 72h; track mesyl group loss by FT-IR (peak at 1170 cm1^{-1}) .
  • Long-term storage : Store at −20°C in amber vials with desiccants (silica gel); assess purity monthly via UPLC-MS .

Advanced: What precautions are critical for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and quenching steps to avoid inhalation of volatile byproducts (e.g., MsOH) .
  • Waste disposal : Neutralize residual compound with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can the compound’s bicyclo[1.1.1]pentane core be leveraged in peptide mimetic design?

Answer:
The scaffold serves as a rigid spacer in peptidomimetics:

  • Solid-phase synthesis : Incorporate via Fmoc-protected intermediates on Wang resin; cleave with TFA to retain Boc groups .
  • Conformational analysis : Use circular dichroism (CD) or X-ray crystallography to confirm spatial orientation relative to target receptors (e.g., GPCRs) .

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